N-[2-(4-chlorophenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
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Overview
Description
N-[2-(4-chlorophenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thienopyrimidine core, which is known for its biological activity, and a chlorophenyl group, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multiple steps:
Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves the use of 4-chlorophenyl ethylamine, which can be synthesized from 4-chlorobenzyl chloride and ethylamine.
Final Coupling Reaction: The final step involves coupling the thienopyrimidine core with the chlorophenyl ethylamine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential use in drug development due to its biological activity.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. The thienopyrimidine core can bind to various enzymes or receptors, modulating their activity. The chlorophenyl group can enhance the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[2-(4-chlorophenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is unique due to its combination of a thienopyrimidine core and a chlorophenyl group. This combination can result in distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C19H20ClN3O3S |
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Molecular Weight |
405.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-(2,4-dioxo-3-propylthieno[3,2-d]pyrimidin-1-yl)acetamide |
InChI |
InChI=1S/C19H20ClN3O3S/c1-2-10-22-18(25)17-15(8-11-27-17)23(19(22)26)12-16(24)21-9-7-13-3-5-14(20)6-4-13/h3-6,8,11H,2,7,9-10,12H2,1H3,(H,21,24) |
InChI Key |
UYPLLXDNUBFWRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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